molecular formula C9H8BF3O5 B7960510 [3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid

[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B7960510
M. Wt: 263.96 g/mol
InChI Key: ZTFGWSYWEQYFHB-UHFFFAOYSA-N
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Description

[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid: is a boronic acid derivative that features both methoxycarbonyl and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the presence of a catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: [3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, [3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

    [4-(Trifluoromethoxy)phenyl]boronic acid: Similar structure but lacks the methoxycarbonyl group.

    [3-(Methoxycarbonyl)phenyl]boronic acid: Similar structure but lacks the trifluoromethoxy group.

Uniqueness: The presence of both methoxycarbonyl and trifluoromethoxy groups in [3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid makes it unique. These functional groups confer distinct electronic and steric properties, enhancing its utility in various applications compared to similar compounds .

Properties

IUPAC Name

[3-methoxycarbonyl-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O5/c1-17-8(14)6-4-5(10(15)16)2-3-7(6)18-9(11,12)13/h2-4,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFGWSYWEQYFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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